molecular formula C11H10BNO3 B1423189 (5-Phenoxypyridin-3-yl)boronic acid CAS No. 850991-33-2

(5-Phenoxypyridin-3-yl)boronic acid

Cat. No.: B1423189
CAS No.: 850991-33-2
M. Wt: 215.01 g/mol
InChI Key: BXGLMPPRPDSZPL-UHFFFAOYSA-N
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Description

5-Phenoxypyridin-3-yl boronic acid is a boronic acid derivative with the molecular formula C11H10BNO3 . It is a solid substance with a molecular weight of 215.02 . The IUPAC name for this compound is 5-phenoxy-3-pyridinylboronic acid .


Synthesis Analysis

The synthesis of boronic acid derivatives, including 5-Phenoxypyridin-3-yl boronic acid, is a topic of ongoing research. A recent study discussed the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology . This approach allows for the synthesis of boronic acid derivatives on a nanomole scale with high success rates .


Molecular Structure Analysis

The molecular structure of 5-Phenoxypyridin-3-yl boronic acid can be found in various chemical databases such as PubChem and ChemSpider . These databases provide detailed information about the molecular structure, including the molecular formula, average mass, and monoisotopic mass .


Chemical Reactions Analysis

Boronic acids, including 5-Phenoxypyridin-3-yl boronic acid, are known to form stable transition complexes with sugars and amino acids . This property has led to their utility in various sensing applications .


Physical and Chemical Properties Analysis

5-Phenoxypyridin-3-yl boronic acid is a solid substance . Detailed physical and chemical properties can be found in chemical databases such as PubChem and ChemSpider .

Scientific Research Applications

  • Synthesis and Application in Cross-Coupling Reactions : (5-Phenoxypyridin-3-yl)boronic acid and related compounds have been synthesized and used in Suzuki cross-coupling reactions, which are pivotal in the formation of new pyridine libraries (Bouillon et al., 2002).

  • Construction of Boron-Based Nanostructures : This compound is useful in the construction of boron-based macrocycles and dendrimers. These assemblies, with boronic acid as a key component, are promising in the development of new materials with potential applications in various fields (Christinat, Scopelliti, & Severin, 2007).

  • Fluorescence Quenching in Sensor Design : Studies have explored the fluorescence quenching properties of boronic acid derivatives like this compound, which is significant in sensor design, particularly in the development of fluorescence-based sensors (Melavanki, 2018).

  • Selective Fluorescent Chemosensors : Boronic acid derivatives are used in the development of selective fluorescent chemosensors for various biological substances, which is crucial in disease diagnosis and treatment (Huang et al., 2012).

  • Polyphenols Separation and Enrichment : These compounds have applications in the separation and enrichment of polyphenols, which are significant due to their therapeutic effects and potential applications in areas like antioxidant and anti-tumor properties (Zhang, Qing, & Xu, 2022).

  • Sugar Sensing and Monitoring : In diabetes management, boronic acid derivatives are researched for their potential in sugar sensing and continuous glucose monitoring, providing alternatives to current enzyme-based sensors (Geethanjali et al., 2017).

  • Biomedical Applications : Boronic acid polymers, including derivatives like this compound, are explored for biomedical applications in areas like HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).

  • Food Matrices Fructose Reduction : The compound's affinity for diol structures like fructose has led to research on its application for specific reduction of fructose in food matrices, which is crucial in managing sugar content in foods (Pietsch & Richter, 2016).

Mechanism of Action

The mechanism of action of boronic acids is complex and multifaceted. They are known to form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows boronic acids to be used as reversible covalent warheads for medicinal and biological applications .

Safety and Hazards

5-Phenoxypyridin-3-yl boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment/face protection .

Future Directions

Boronic acids, including 5-Phenoxypyridin-3-yl boronic acid, are increasingly being used in diverse areas of research . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids have a promising future in medicinal chemistry and other fields .

Properties

IUPAC Name

(5-phenoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLMPPRPDSZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694926
Record name (5-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850991-33-2
Record name (5-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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